Cas no 1368374-12-2 (Methyl 5-Methyl-2-(methylsulfonyl)benzoate)

Methyl 5-Methyl-2-(methylsulfonyl)benzoate is a benzoate ester derivative featuring a methylsulfonyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The methylsulfonyl group enhances reactivity in nucleophilic substitution reactions, while the ester functionality allows for further derivatization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound exhibits stability under standard storage conditions, ensuring consistent performance in laboratory and industrial processes. Its utility lies in its role as a versatile building block for constructing complex molecular frameworks.
Methyl 5-Methyl-2-(methylsulfonyl)benzoate structure
1368374-12-2 structure
Product name:Methyl 5-Methyl-2-(methylsulfonyl)benzoate
CAS No:1368374-12-2
MF:C10H12O4S
Molecular Weight:228.2649
MDL:MFCD28101619
CID:2109546
PubChem ID:82553555

Methyl 5-Methyl-2-(methylsulfonyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 5-methyl-2-(methylsulfonyl)benzoate
    • TRA0072844
    • methyl 5-methyl-2-methylsulfonylbenzoate
    • SY030789
    • AK209287
    • Methyl5-Methyl-2-(methylsulfonyl)benzoate
    • Benzoic acid, 5-methyl-2-(methylsulfonyl)-, methyl ester
    • 1368374-12-2
    • AKOS022860876
    • MFCD28101619
    • CS-11819
    • AC2453
    • methyl 2-methanesulfonyl-5-methylbenzoate
    • DA-32288
    • Methyl 5-Methyl-2-(methylsulfonyl)benzoate
    • MDL: MFCD28101619
    • インチ: 1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3
    • InChIKey: IUBYHAGXBWUIOT-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C(=O)OC([H])([H])[H])(=O)=O

計算された属性

  • 精确分子量: 228.04563003g/mol
  • 同位素质量: 228.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 68.8

Methyl 5-Methyl-2-(methylsulfonyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1534057-1g
Methyl 5-methyl-2-(methylsulfonyl)benzoate
1368374-12-2 98%
1g
¥6092 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70420-1g
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
1368374-12-2
1g
¥4939.0 2021-09-08
TRC
M354675-100mg
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
1368374-12-2
100mg
$ 185.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851362-1g
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
1368374-12-2 95%
1g
2,961.00 2021-05-17
abcr
AB526731-250 mg
Methyl 5-methyl-2-(methylsulfonyl)benzoate; .
1368374-12-2
250MG
€278.00 2022-07-29
abcr
AB526731-250mg
Methyl 5-methyl-2-(methylsulfonyl)benzoate; .
1368374-12-2
250mg
€447.00 2023-09-01
1PlusChem
1P0012WO-1g
Benzoic acid, 5-methyl-2-(methylsulfonyl)-, methyl ester
1368374-12-2 ≥95%
1g
$963.00 2023-12-22
eNovation Chemicals LLC
D781943-1g
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
1368374-12-2 95%
1g
$700 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1534057-250mg
Methyl 5-methyl-2-(methylsulfonyl)benzoate
1368374-12-2 98%
250mg
¥2040 2023-04-15
TRC
M354675-50mg
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
1368374-12-2
50mg
$ 115.00 2022-06-03

Methyl 5-Methyl-2-(methylsulfonyl)benzoate 関連文献

Methyl 5-Methyl-2-(methylsulfonyl)benzoateに関する追加情報

Methyl 5-Methyl-2-(methylsulfonyl)benzoate (CAS No. 1368374-12-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 5-Methyl-2-(methylsulfonyl)benzoate, identified by its CAS number 1368374-12-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The presence of a methylsulfonyl group and a methyl-substituted benzene ring contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological effects.

The structural configuration of Methyl 5-Methyl-2-(methylsulfonyl)benzoate encompasses a benzoate ester moiety linked to a benzene ring substituted with both a methyl group and a methylsulfonyl group. This arrangement imparts specific electronic and steric properties, influencing its reactivity and interaction with biological systems. The compound's solubility profile, melting point, and spectroscopic characteristics have been thoroughly investigated, providing a solid foundation for its utilization in diverse chemical reactions and formulations.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing sulfonyl groups due to their demonstrated bioactivity. The methylsulfonyl moiety in Methyl 5-Methyl-2-(methylsulfonyl)benzoate is particularly noteworthy for its potential role as an intermediate in the synthesis of sulfonamide derivatives. These derivatives are widely recognized for their antimicrobial and anti-inflammatory properties. Current research is exploring the compound's efficacy in developing novel therapeutic agents that target specific enzymatic pathways involved in disease progression.

One of the most compelling aspects of Methyl 5-Methyl-2-(methylsulfonyl)benzoate is its versatility as a building block in organic synthesis. Researchers have leveraged its structural features to develop innovative synthetic strategies, including cross-coupling reactions and palladium-catalyzed transformations. These methods have enabled the creation of complex molecular architectures with tailored biological activities. For instance, modifications to the methylsulfonyl group have been investigated to enhance binding affinity to target proteins, which is crucial for drug development.

The compound's pharmacological profile has been the focus of several preclinical studies aimed at elucidating its potential therapeutic applications. Initial findings suggest that Methyl 5-Methyl-2-(methylsulfonyl)benzoate exhibits inhibitory effects on certain enzymes implicated in metabolic disorders. By modulating these enzymatic activities, the compound may offer benefits in managing conditions such as diabetes and hyperlipidemia. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

Advances in computational chemistry have also played a pivotal role in studying Methyl 5-Methyl-2-(methylsulfonyl)benzoate. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into optimizing drug-like properties such as solubility, permeability, and metabolic stability. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates for further development.

The environmental impact of Methyl 5-Methyl-2-(methylsulfonyl)benzoate is another area of growing interest. Studies have assessed its degradation pathways and ecotoxicological effects to ensure safe handling and disposal practices. Efforts are underway to develop sustainable synthetic routes that minimize environmental footprint while maintaining high yields and purity standards. These initiatives align with broader industry trends toward green chemistry principles, emphasizing efficiency and environmental responsibility.

Collaborative research efforts between academia and industry are driving innovation in the application of Methyl 5-Methyl-2-(methylsulfonyl)benzoate. Multi-disciplinary teams are exploring novel methodologies to enhance its utility in drug development, material science, and agrochemical formulations. Such collaborations foster knowledge exchange and accelerate the translation of laboratory discoveries into practical applications, benefiting multiple sectors of the chemical industry.

Looking ahead, the future prospects for Methyl 5-Methyl-2-(methylsulfonyl)benzoate appear promising, with ongoing research poised to unlock new possibilities for its use. Emerging technologies such as CRISPR gene editing and artificial intelligence-driven drug design are expected to further expand its applications. By integrating cutting-edge tools with traditional chemical methodologies, scientists can anticipate significant advancements in understanding and harnessing the potential of this versatile compound.

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